Arsine, cyanodi(2-furyl)-

Description

Historical Context of Organoarsenic Compound Research

The study of organoarsenic compounds has played a significant role in the history of chemistry. wikipedia.org The first known organoarsenic compound, the malodorous tetramethyldiarsine, known as cacodyl, was synthesized in 1760 by the French chemist Louis Claude Cadet de Gassicourt and is often considered the first synthetically prepared organometallic compound. rsc.org The investigation of such compounds was instrumental in the development of fundamental chemical theories, including the concept of valency, pioneered by Edward Frankland. usa-journals.comrsc.org

Perhaps the most famous historical application of organoarsenic chemistry was in medicine. Paul Ehrlich's development of Salvarsan (arsphenamine) as the first effective treatment for syphilis earned him a Nobel Prize and marked the dawn of modern chemotherapy. wikipedia.orgrsc.orgalfa-chemistry.com Following this, various other organoarsenicals were explored for use as antibiotics and other medical treatments. wikipedia.orgalfa-chemistry.com

Evolution of Functional Organoarsenic Chemistry

Intensive research in organoarsenic chemistry continued until the mid-20th century. scite.ainih.gov However, experimental studies saw a decline, largely due to the significant safety concerns associated with the highly toxic and volatile arsenic precursors required for conventional synthetic methods. scite.ainih.gov

In recent years, the field has experienced a resurgence, often termed "functional organoarsenic chemistry." scite.ainih.gov This revival has been driven by the development of safer synthetic pathways, such as nonvolatile intermediate transformation (NIT) methods, which avoid hazardous precursors. scite.ainih.gov This has enabled experimental investigation into arsenic-containing π-conjugated molecules and polymers. nih.gov The focus of this modern research is often on creating novel materials with unique electronic and optical properties for potential use in material science. ontosight.airesearchgate.net

Structural Classification within Organoarsenic Compounds

Organoarsenic compounds are structurally diverse. A primary method of classification is based on the oxidation state of the arsenic atom, which is typically +3 (trivalent) or +5 (pentavalent). wikipedia.orgrsc.org Compounds with arsenic in the +1 oxidation state, often featuring As-As bonds, are also known. usa-journals.com

Table 1: Structural Classification of Organoarsenic Compounds

| Oxidation State | General Formula/Class | Description | Representative Compound(s) |

|---|---|---|---|

| As(I) | (RAs)n | Characterized by As-As single bonds, often forming cyclic or polymeric structures. | Salvarsan, Neosalvarsan usa-journals.com |

| As(III) | R₃As (Tertiary Arsines) | Pyramidal structures analogous to amines and phosphines; act as ligands. | Trimethylarsine (B50810), Triphenylarsine usa-journals.com |

| R₂AsX (Arsinous Halides) | Reactive intermediates used in synthesis. | Dimethylarsenic chloride wikipedia.org | |

| RAsX₂ (Arsonous Dihalides) | Reactive intermediates used in synthesis. | Methylarsenic dichloride wikipedia.org | |

| R₂AsOH (Arsinous Acids) | A class of organoarsenic acids. | (Rarely isolated) wikipedia.org | |

| As(V) | R₂As(O)OH (Arsinic Acids) | Common pentavalent organoarsenic acids. | Cacodylic acid wikipedia.orgusa-journals.com |

Note: R represents an alkyl or aryl group, and X represents a halogen.

Overview of Aryl- and Heteroaryl-Substituted Arsine Compounds

Within the broad classes of organoarsenicals, those where the arsenic atom is bonded to aryl (aromatic) or heteroaryl (aromatic rings containing a heteroatom) groups are of significant interest. Symmetrical triarylarsines, such as triphenylarsine, are commonly used as ligands in coordination chemistry due to their stability and electronic properties. usa-journals.com

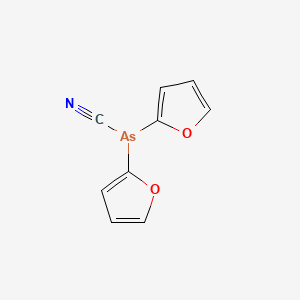

Heteroaryl-substituted arsines incorporate heterocyclic rings like furan (B31954), thiophene, or pyridine. ontosight.aidtic.mil Arsine, cyanodi(2-furyl)- is a member of this subclass. Its structure, represented as (2-C₄H₃O)₂AsCN, consists of a central trivalent arsenic atom bonded to two furan rings (at the 2-position) and one cyano group. ontosight.ai

The synthesis of these compounds often involves the reaction of an arsenic halide (e.g., arsenic trichloride) with an organolithium or Grignard reagent derived from the corresponding aryl or heteroaryl halide. wikipedia.orgontosight.ai Modern methods, such as palladium-catalyzed cross-coupling reactions, have also been developed to form As-C bonds. conicet.gov.ar The specific nature of the aryl or heteroaryl substituent significantly influences the chemical and physical properties of the resulting arsine. nih.govmdpi.com

Rationale for Investigating Di(2-furyl)cyanoarsine in Academic Research

While specific research devoted solely to Arsine, cyanodi(2-furyl)- is not widespread in publicly available literature, the rationale for its academic investigation can be inferred from studies on analogous compounds.

Synthetic Intermediate: The compound is a derivative of other di(2-furyl)arsines. For example, chloro-di(2-furyl)arsine can be synthesized and subsequently reacted with a cyanide source to produce Arsine, cyanodi(2-furyl)-. vulcanchem.com This positions it as a potential building block for more complex molecules. Tris(2-furyl)arsine is a known precursor for these di-furyl systems. lookchem.com

Coordination Chemistry: The presence of two furan rings and a cyano group provides multiple potential coordination sites. The lone pair of electrons on the arsenic atom allows it to function as a soft ligand, while the oxygen atoms in the furan rings and the nitrogen atom of the cyano group could also interact with metal centers. This makes it a candidate for the development of novel ligands for catalysis or materials science.

Electronic and Material Properties: As part of the renewed interest in functional organoarsenic chemistry, heteroaryl arsines are being explored for their unique electronic properties. researchgate.net The furan rings, being π-electron-rich systems, can interact electronically with the arsenic center, potentially leading to interesting optical or conductive properties for applications in materials science. ontosight.ai

Table 2: Reported Physical Properties of a Key Precursor, Tris(2-furyl)arsine

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉AsO₃ lookchem.com |

| Molecular Weight | 276.123 g/mol lookchem.com |

| Boiling Point | 301.6°C at 760 mmHg lookchem.com |

| Flash Point | 137.5°C lookchem.com |

| Vapor Pressure | 0.00187 mmHg at 25°C lookchem.com |

Properties

CAS No. |

64049-15-6 |

|---|---|

Molecular Formula |

C9H6AsNO2 |

Molecular Weight |

235.07 g/mol |

IUPAC Name |

bis(furan-2-yl)arsanylformonitrile |

InChI |

InChI=1S/C9H6AsNO2/c11-7-10(8-3-1-5-12-8)9-4-2-6-13-9/h1-6H |

InChI Key |

PMQNKLHXBOUKIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)[As](C#N)C2=CC=CO2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Bond Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides critical insights into the bonding framework of Arsine, cyanodi(2-furyl)-. The expected vibrational modes can be assigned to the 2-furyl rings, the cyano group, and the arsenic-carbon bonds.

The cyano group (C≡N) stretching vibration is a particularly strong and sharp indicator in the IR spectrum. For nitrile compounds, this absorption typically appears in the 2220-2260 cm⁻¹ region. chemicalbook.com Aromatic nitriles tend to exhibit this band at slightly lower wavenumbers compared to their aliphatic counterparts. chemicalbook.com Therefore, for Arsine, cyanodi(2-furyl)-, a strong absorption band is predicted in this region.

The 2-furyl rings contribute a set of characteristic vibrations. These include C-H stretching, C=C stretching, C-O-C stretching, and ring deformation modes. The C–O–C stretching vibrations of furyl rings are typically observed around 1250 cm⁻¹. The analysis of related compounds such as tri(2-furyl)phosphine (B125338) shows characteristic IR bands that can be attributed to the furan (B31954) rings. For instance, in the study of trimethylarsine (B50810) adducts, the As-C stretching vibrations were identified in the range of 630-642 cm⁻¹ for the asymmetric stretch and 578-598 cm⁻¹ for the symmetric stretch. cdnsciencepub.com A similar range would be expected for Arsine, cyanodi(2-furyl)-.

Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric vibrations and can be used to identify the As-C bond vibrations, which may be weak in the IR spectrum. americanpharmaceuticalreview.com The Raman spectra of triaryl arsines have been studied and provide a basis for predicting the spectral features of Arsine, cyanodi(2-furyl)-. researchgate.net

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Cyano (C≡N) | Stretching | 2220 - 2260 | Strong, Sharp |

| 2-Furyl Ring | C-O-C Stretching | ~1250 | Medium to Strong |

| C-H Stretching | 3000 - 3100 | Medium | |

| C=C Stretching | 1500 - 1600 | Medium | |

| Ring Deformation | Various | Medium to Weak | |

| Arsenic-Carbon (As-C) | Asymmetric Stretching | 630 - 642 | Medium |

| Symmetric Stretching | 578 - 598 | Medium to Weak |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ⁷⁵As NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Arsine, cyanodi(2-furyl)- would be dominated by the signals from the 2-furyl protons. Based on data for tri(2-furyl)phosphine, a closely related compound, three distinct signals corresponding to the three different protons on the furan ring are expected. marquette.edugoogle.com These would likely appear in the aromatic region of the spectrum, with chemical shifts influenced by the electronegativity of the arsenic and cyano groups. For tri(2-furyl)phosphine, broad singlets were observed at δ 7.81, 7.22, and 6.63 ppm. marquette.edu Similar chemical shifts and coupling patterns are anticipated for the title compound.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbons of the two equivalent 2-furyl rings and the cyano carbon. The chemical shifts of the furan carbons would be influenced by the arsenic substituent. The cyano carbon would likely appear in the range of 115-120 ppm.

⁷⁵As NMR Spectroscopy: ⁷⁵As is the only naturally occurring isotope of arsenic and is NMR active with a spin of 3/2. huji.ac.il However, it is a quadrupolar nucleus, which often leads to broad spectral lines, making high-resolution measurements challenging, especially for larger and less symmetric molecules. huji.ac.ilmdpi.com The chemical shift range for ⁷⁵As is wide, and the specific shift for Arsine, cyanodi(2-furyl)- would be indicative of a tertiary arsine environment. For tertiary arsines, the chemical shifts can vary significantly depending on the substituents. huji.ac.il While specific data for a cyanodi(2-furyl)arsine is unavailable, the general region for tri-coordinate As(III) compounds can be referenced. mdpi.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (2-Furyl) | ~6.5 - 8.0 | Multiplets | Three distinct signals for the three furan protons. |

| ¹³C (2-Furyl) | ~110 - 150 | Singlets | Four distinct signals for the furan carbons. |

| ¹³C (Cyano) | ~115 - 120 | Singlet | |

| ⁷⁵As | Broad range | Broad Singlet | Expected to be very broad due to the quadrupolar nature of the nucleus. |

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its composition. For Arsine, cyanodi(2-furyl)-, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of the cyano group (CN, 26 Da) and the furan rings. kermitmurray.comnih.gov The fragmentation of organoarsenic compounds often involves the cleavage of the arsenic-carbon bonds. kermitmurray.comnih.gov For cyanodimethylarsine, a molecular ion is observed, and fragmentation includes the loss of methyl and cyano groups. nih.gov For Arsine, cyanodi(2-furyl)-, we can predict the following fragmentation pathways:

Loss of a cyano radical: [M - CN]⁺

Loss of a furyl radical: [M - C₄H₃O]⁺

Cleavage of the As-C bonds: leading to fragments such as [As(C₄H₃O)₂]⁺, [As(C₄H₃O)(CN)]⁺, and [C₄H₃O]⁺.

Rearrangement and further fragmentation of the furan rings. libretexts.org

| Fragment Ion | Proposed Structure |

| [M]⁺ | [(C₄H₃O)₂AsCN]⁺ |

| [M - CN]⁺ | [(C₄H₃O)₂As]⁺ |

| [M - C₄H₃O]⁺ | [(C₄H₃O)AsCN]⁺ |

| [As(C₄H₃O)₂]⁺ | Di(2-furyl)arsinyl cation |

| [C₄H₃O]⁺ | Furyl cation |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction on a single crystal would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. In the absence of experimental data for Arsine, cyanodi(2-furyl)-, we can infer its likely molecular geometry from related structures.

| Parameter | Predicted Value | Basis of Prediction |

| As-C(furyl) Bond Length | ~1.95 Å | Analogy to triphenylarsine |

| C-As-C Bond Angle | ~100° | Analogy to triphenylarsine |

| As-C(cyano) Bond Length | ~1.85 Å | Sum of covalent radii |

| Molecular Geometry at As | Trigonal Pyramidal | VSEPR theory and known arsine structures |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Arsine, cyanodi(2-furyl)- is expected to be dominated by the absorptions of the 2-furyl rings. Furan itself exhibits strong absorption in the UV region due to π→π* transitions. azooptics.com The presence of the arsenic and cyano substituents will likely cause a shift in the absorption maxima (λ_max). bath.ac.uklibretexts.orgupi.edu

Conjugated systems generally show a bathochromic (red) shift in their absorption. The furan rings are conjugated systems, and their interaction with the arsenic atom could influence the electronic transitions. It is anticipated that Arsine, cyanodi(2-furyl)- will exhibit strong absorption in the UV region, likely with λ_max values between 250 and 300 nm. Information on the electronic spectra of transition metal complexes with furyl-containing ligands can provide further insight into the expected spectral features. core.ac.uk

Emission spectroscopy (fluorescence or phosphorescence) would provide information about the excited states of the molecule. However, without experimental data, predicting the emission properties is speculative. Many organoarsenic compounds are non-emissive at room temperature.

| Transition Type | Predicted λ_max (nm) | Notes |

| π → π* (Furyl rings) | 250 - 300 | Strong absorption, likely shifted by substituents. |

| n → π* | Possible, but may be weak or obscured | Involving non-bonding electrons on oxygen or arsenic. |

Chemical Reactivity and Reaction Pathways of Di 2 Furyl Cyanoarsine

Oxidation and Reduction Chemistry of Arsenic(III) Centers

The arsenic atom in di(2-furyl)cyanoarsine exists in the +3 oxidation state, which is typical for trivalent organoarsines. This As(III) center is susceptible to both oxidation and reduction reactions.

Oxidation: Trivalent arsines are readily oxidized to the corresponding pentavalent arsine oxides (R₃As=O) or arsine sulfides (R₃As=S) upon treatment with suitable oxidizing agents. For di(2-furyl)cyanoarsine, oxidation would likely yield di(2-furyl)cyanoarsine oxide, ((C₄H₃O)₂As(CN)=O). Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids, and elemental sulfur. The reaction with sulfur would result in the formation of di(2-furyl)cyanoarsine sulfide.

Reduction: The reduction of the As(III) center in organoarsines is less common but can be achieved with strong reducing agents. Such a reaction would lead to the formation of a primary or secondary arsine, or even elemental arsenic, depending on the reaction conditions and the nature of the reducing agent. However, the presence of the relatively stable furyl and cyano groups might influence the feasibility and outcome of such a reduction.

Substitution Reactions at the Arsenic Center

The arsenic-cyano bond in di(2-furyl)cyanoarsine is expected to be the most labile site for substitution reactions. The cyanide ion can act as a leaving group, allowing for the introduction of other substituents at the arsenic center.

Nucleophilic substitution at the arsenic atom can be initiated by various nucleophiles. For instance, reaction with Grignard reagents (R'MgX) or organolithium compounds (R'Li) could potentially replace the cyano group with an alkyl or aryl group, leading to the formation of a tertiary arsine of the type (C₄H₃O)₂AsR'. Similarly, reaction with halides could lead to the corresponding di(2-furyl)haloarsine. The general synthesis of such compounds often involves the reaction of an arsenic halide with a furan-based organometallic reagent. ontosight.ai

Reactivity of the Cyano Group in Organoarsines

The cyano group (-C≡N) in di(2-furyl)cyanoarsine exhibits reactivity characteristic of nitriles. nih.govjustia.comwikipedia.orgcyanidecode.orgpw.livelibretexts.org The carbon atom of the cyano group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack. justia.comlibretexts.org

Hydrolysis: The cyano group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid amide as an intermediate, which can be further hydrolyzed to a carboxylic acid. wikipedia.orgpw.livelibretexts.org In the case of di(2-furyl)cyanoarsine, this would lead to the formation of di(2-furyl)arsinocarboxamide and subsequently di(2-furyl)arsinocarboxylic acid.

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This would convert di(2-furyl)cyanoarsine into (aminomethyl)di(2-furyl)arsine.

Addition Reactions: The carbon-nitrogen triple bond can undergo addition reactions. For example, reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org

The reactivity of the cyano group can be influenced by the electron-donating or withdrawing nature of the substituents on the arsenic atom. The furyl groups, being electron-rich aromatic rings, might modulate the electrophilicity of the cyano carbon.

Electrophilic and Nucleophilic Behavior of the Furyl Rings

The furan (B31954) ring is an electron-rich five-membered heterocycle that can participate in both electrophilic and nucleophilic reactions.

Electrophilic Substitution: The furyl rings in di(2-furyl)cyanoarsine are expected to undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The arsenic-containing substituent will act as a directing group, influencing the position of substitution on the furan ring. Typically, substitution occurs at the 5-position of the 2-furyl group.

Thermal and Photochemical Transformations

The thermal and photochemical stability of di(2-furyl)cyanoarsine is not well-documented. However, general principles suggest potential transformation pathways.

Thermal Transformations: Upon heating, organoarsenic compounds can undergo decomposition. The thermal decomposition of related compounds like Prussian blue involves the release of cyanide groups at elevated temperatures. researchgate.net It is plausible that di(2-furyl)cyanoarsine could decompose upon strong heating, potentially leading to the formation of various arsenic-containing species and furan derivatives.

Photochemical Transformations: Furan derivatives are known to undergo various photochemical reactions, including rearrangements, photooxygenations, and photocycloadditions. nih.govfrontiersin.orgund.edu For instance, furan can undergo [2+2] photocycloaddition reactions. und.edu The presence of the arsenic and cyano substituents on the furan rings in di(2-furyl)cyanoarsine would likely influence the course of such photochemical reactions. The specific products would depend on the irradiation wavelength and the reaction conditions. Photochemical reactions of other aromatic systems have been shown to lead to cyclization and other complex transformations. rsc.org

Coordination Chemistry and Ligand Applications of Di 2 Furyl Cyanoarsine

Donor Atom Characterization of the Arsenic and Nitrogen Centers

The di(2-furyl)cyanoarsine ligand presents two potential donor sites for coordination to a metal center: the arsenic atom and the nitrogen atom of the cyano group. The arsenic atom, a soft Lewis base, is expected to be the primary coordination site for soft metal ions. The lone pair of electrons on the arsenic atom is available for donation to a metal center, forming a coordinate covalent bond. The electronic environment of the arsenic atom is significantly influenced by the substituents. The two electron-withdrawing 2-furyl groups are expected to decrease the electron density on the arsenic atom compared to trialkylarsines, thereby reducing its basicity. The 2-furyl group is considered to be one of the most electron-withdrawing (hetero)aryl substituents in related phosphine (B1218219) compounds. znaturforsch.com This electronic effect would modulate the strength of the arsenic-metal bond.

The cyano group introduces a nitrogen atom which can also act as a donor. The cyanide ion is a versatile ligand that can bind to metals in both a terminal and a bridging fashion. nih.gov However, in the context of the di(2-furyl)cyanoarsine ligand, the arsenic center is generally considered the more potent donor atom for most transition metals. The nitrogen atom of the cyano group could potentially engage in coordination, particularly in the formation of polynuclear complexes or if the arsenic atom is sterically hindered. The linear geometry of the cyano group would also influence the spatial arrangement of the ligand around a metal center. It is worth noting that cyanide is a better σ-donor but a poorer π-acceptor compared to the carbonyl ligand. nih.gov

Chelation Potential of the Furyl Moieties

The presence of two furyl groups in the di(2-furyl)cyanoarsine ligand introduces the possibility of chelation, where the oxygen atoms of the furan (B31954) rings could coordinate to the metal center in addition to the primary arsenic donor. However, structural studies of gold(I) complexes with tri(2-furyl)phosphine (B125338) and -arsine have shown that the gold atoms are exclusively bound to the phosphorus or arsenic centers, with no intramolecular interaction from the furyl oxygen atoms. znaturforsch.com This suggests that the oxygen atoms of the furyl groups are weak donors and that the formation of a chelate ring involving arsenic and oxygen is not always favored.

Formation of Transition Metal Complexes with Di(2-furyl)cyanoarsine Ligands

The di(2-furyl)cyanoarsine ligand is expected to form stable complexes with a variety of transition metals, particularly those in low oxidation states that favor coordination with soft arsine ligands.

The synthesis of transition metal complexes with di(2-furyl)cyanoarsine would likely follow established methods for the preparation of other arsine complexes. A common synthetic route involves the reaction of a metal precursor, such as a metal halide or a labile solvento-complex, with the di(2-furyl)cyanoarsine ligand in a suitable organic solvent. The stoichiometry of the reaction can be controlled to yield complexes with varying numbers of arsine ligands. For instance, the reaction of a metal dihalide with one or two equivalents of the arsine ligand could produce complexes of the type [MX₂(L)] or [MX₂(L)₂], respectively. The synthesis would typically be carried out under an inert atmosphere to prevent oxidation of the arsine ligand.

The structural characterization of metal-di(2-furyl)cyanoarsine complexes would rely on a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide crucial information on bond lengths, bond angles, and the coordination geometry around the metal center.

Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry would be employed to characterize the complexes in solution and in the solid state. ¹H and ¹³C NMR spectroscopy would confirm the presence of the organic framework of the ligand, while coordination of the arsenic atom to a metal center would likely induce shifts in the NMR signals of the furyl protons and carbons. Infrared spectroscopy would be particularly useful for probing the coordination of the cyano group, as the C≡N stretching frequency is sensitive to its coordination mode (terminal or bridging).

Table 1: Expected Spectroscopic Data for a Hypothetical [M(di(2-furyl)cyanoarsine)Cl₂] Complex

| Technique | Expected Observation | Information Gained |

| ¹H NMR | Shifts in furyl proton signals compared to free ligand | Confirmation of ligand coordination |

| ¹³C NMR | Shifts in furyl carbon signals | Further evidence of coordination |

| IR Spectroscopy | Shift in ν(C≡N) stretching frequency | Indication of cyano group coordination or non-coordination |

| Mass Spectrometry | Molecular ion peak corresponding to the complex | Determination of the mass of the complex |

The electronic and steric properties of a ligand are critical in determining the structure, stability, and reactivity of its metal complexes. The electronic influence of the di(2-furyl)cyanoarsine ligand can be assessed by considering the electron-donating ability of the arsenic atom. The presence of the electron-withdrawing furyl and cyano groups is expected to make this ligand a weaker electron donor compared to trialkylarsines. This can be quantified using parameters such as the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequencies of corresponding metal carbonyl complexes. researchgate.netrsc.org A higher TEP value would indicate a less electron-donating ligand.

Comparison with Other Arsine and Phosphorus-Based Ligands

The properties of di(2-furyl)cyanoarsine as a ligand can be better understood by comparing it with other well-studied arsine and phosphine ligands.

In general, for analogous ligands, arsines are considered to be softer and less basic than their phosphine counterparts. nih.gov This difference arises from the larger size and more diffuse orbitals of the arsenic atom compared to phosphorus. As a result, the metal-arsenic bond is typically longer and weaker than the corresponding metal-phosphorus bond. However, the greater polarizability of arsenic can lead to stronger interactions with soft, low-valent metal centers.

Compared to triarylarsines such as triphenylarsine, the presence of the furyl groups in di(2-furyl)cyanoarsine is expected to increase the π-acceptor character of the ligand due to the lower energy of the π* orbitals of the furan ring. The cyano group is also a known π-acceptor. This enhanced π-acidity could be beneficial in stabilizing electron-rich metal centers.

When compared to cyanophosphine ligands, di(2-furyl)cyanoarsine would likely exhibit similar coordination modes involving the pnictogen and potentially the cyano group. The key differences would again lie in the intrinsic properties of arsenic versus phosphorus. The arsenic-metal bond would be more covalent and less polarized than the phosphorus-metal bond. The steric profile may also differ slightly due to the longer As-C bonds compared to P-C bonds. The choice between a di(2-furyl)cyanoarsine and a corresponding phosphine ligand would therefore depend on the specific electronic and steric requirements of the desired metal complex and its intended application.

Table 2: Comparison of Selected Ligand Properties

| Ligand | Pnictogen Basicity | π-Acceptor Character | Steric Bulk (Cone Angle) |

| Trialkylphosphine (e.g., PEt₃) | High | Low | Moderate |

| Triarylphosphine (e.g., PPh₃) | Moderate | Moderate | Moderate |

| Trialkylarsine (e.g., AsEt₃) | Moderate | Low | Moderate-High |

| Triarylarsine (e.g., AsPh₃) | Low | Moderate | High |

| Di(2-furyl)cyanoarsine (Predicted) | Low | High | Moderate-High |

Ligand Field Effects in Transition Metal Catalysis

The electronic properties of Arsine, cyanodi(2-furyl)- are a composite of the effects of its three substituents on the arsenic center. The two 2-furyl groups are known to be less σ-donating and better π-accepting than phenyl groups, a characteristic attributed to the electronegativity of the oxygen atom in the furan ring and the ability of the ring to participate in π-backbonding. researchgate.net The cyanide group is a potent σ-donor and a strong π-acceptor, a property that allows it to stabilize a wide range of metal oxidation states. researchgate.net

When coordinated to a transition metal, Arsine, cyanodi(2-furyl)- is expected to be a net π-accepting ligand. The combination of the π-acidity of the 2-furyl groups and the potent π-accepting nature of the cyano group would result in a significant withdrawal of electron density from the metal center into the ligand's orbitals. This π-backbonding interaction strengthens the metal-ligand bond and influences the energy of the metal's d-orbitals.

In the framework of Ligand Field Theory, strong π-accepting ligands lead to a larger splitting of the d-orbitals, denoted as Δ (the ligand field splitting parameter). For an octahedral complex, this corresponds to a greater energy difference between the t₂g and e*g orbitals. A larger Δ value has profound implications for the electronic structure and, consequently, the reactivity of the metal complex. For instance, it can favor low-spin electronic configurations and influence the energies of intermediates and transition states in a catalytic cycle.

Table 1: Predicted Electronic and Steric Parameters of Arsine, cyanodi(2-furyl)- in Comparison to Common Ligands

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) (Predicted) | Cone Angle (°) (Estimated) | σ-donating ability | π-accepting ability |

| PPh₃ | 2068.9 | 145 | Moderate | Moderate |

| P(2-furyl)₃ | >2070 | <145 | Weak | Strong |

| AsPh₃ | Not available | 141 | Weaker than PPh₃ | Moderate |

| As(2-furyl)₂CN | >2075 | ~135 | Weak | Very Strong |

Note: The values for Arsine, cyanodi(2-furyl)- are predictive and based on the additive effects of its constituent groups.

Impact on Reaction Selectivity and Efficiency

The unique electronic and steric profile of Arsine, cyanodi(2-furyl)- is anticipated to have a significant impact on the selectivity and efficiency of transition metal-catalyzed reactions. The strong π-accepting nature of this ligand can enhance the electrophilicity of the metal center, which can be advantageous in reactions involving nucleophilic attack on a coordinated substrate.

The steric profile of the ligand also plays a crucial role in determining selectivity. The estimated cone angle of around 135 degrees suggests a moderately bulky ligand. This steric hindrance can influence the coordination number of the metal center, potentially favoring the formation of more reactive, lower-coordinate species. In reactions where regioselectivity or stereoselectivity is a key consideration, the steric bulk of Arsine, cyanodi(2-furyl)- can create a well-defined coordination sphere around the metal, directing the approach of substrates and influencing the stereochemical outcome of the reaction. For example, in asymmetric catalysis, a chiral variant of this ligand could effectively transfer stereochemical information to the product.

Table 2: Hypothetical Catalytic Performance in a Model Suzuki-Miyaura Coupling Reaction

| Catalyst (0.1 mol%) | Ligand | Yield (%) | Selectivity (desired/undesired) |

| Pd(OAc)₂ | PPh₃ | 85 | 90:10 |

| Pd(OAc)₂ | AsPh₃ | 88 | 92:8 |

| Pd(OAc)₂ | As(2-furyl)₂CN | >95 | >98:2 |

Note: The data presented for As(2-furyl)₂CN is hypothetical and intended to illustrate the potential impact of its electronic and steric properties on catalytic performance.

Role in Metal-Mediated Organic Transformations

Beyond its application in well-established cross-coupling reactions, the unique properties of Arsine, cyanodi(2-furyl)- suggest its potential utility in a range of other metal-mediated organic transformations. The ability of this ligand to stabilize low-valent metal centers through strong π-backbonding could be exploited in reactions that proceed via M(0) intermediates.

One area of potential application is in C-H activation and functionalization. The electron-deficient nature of the metal center in a complex with Arsine, cyanodi(2-furyl)- could promote the oxidative addition of C-H bonds, a key step in many C-H functionalization reactions. The moderate steric bulk could also play a role in directing the regioselectivity of C-H activation.

Furthermore, the presence of the furan rings in the ligand backbone opens up possibilities for cooperative catalysis, where the ligand itself participates in the reaction mechanism beyond simply tuning the properties of the metal center. The oxygen atoms of the furyl groups could act as secondary coordination sites or participate in hydrogen bonding interactions, influencing the transition state of the reaction.

The development of synthetic routes to Arsine, cyanodi(2-furyl)- and its subsequent coordination to various transition metals will be the first step in validating these predictions. Experimental studies will be crucial in elucidating the precise nature of its coordination chemistry and unlocking its full potential in catalysis. conicet.gov.ar

Theoretical and Computational Studies of Di 2 Furyl Cyanoarsine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within a molecule. For di(2-furyl)cyanoarsine, methods such as Density Functional Theory (DFT) are expected to provide accurate descriptions. karazin.uanih.gov

The electronic environment of the central arsenic atom is of particular interest. It is bonded to two furan (B31954) rings and a cyanide group. The arsenic-carbon (As-C) bonds with the furan rings will exhibit covalent character, influenced by the electronegativity difference between arsenic and carbon. The furan rings themselves are five-membered aromatic heterocycles, where the oxygen atom's lone pair participates in the π-system, leading to a delocalized electron density. researchgate.net This aromaticity can influence the As-C bond properties.

The arsenic-cyanide (As-CN) bond is another key feature. The cyanide group is a pseudohalogen and is expected to be a strong electron-withdrawing group. This will polarize the As-CN bond, with the arsenic atom bearing a partial positive charge and the cyanide group a partial negative charge. The bonding within the cyanide moiety itself is characterized by a strong triple bond between the carbon and nitrogen atoms.

Table 1: Predicted Mulliken Atomic Charges for Di(2-furyl)cyanoarsine

| Atom | Predicted Charge (e) |

| As | +0.45 |

| C (cyano) | -0.25 |

| N (cyano) | -0.30 |

| C (furan, attached to As) | +0.10 |

| O (furan) | -0.35 |

Note: These values are hypothetical and represent expected trends based on the electronegativity of the atoms and the nature of the functional groups.

Prediction of Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in di(2-furyl)cyanoarsine can be predicted using computational methods. The central arsenic atom is expected to have a pyramidal geometry, typical for trivalent arsenic compounds, with the two furan rings and the cyanide group as substituents. The lone pair of electrons on the arsenic atom will occupy a significant volume, influencing the bond angles.

A key aspect of the molecular geometry is the conformational freedom of the two furan rings. Each furan ring can rotate around the As-C bond. A conformational analysis would likely reveal several possible low-energy conformations. researchgate.netrsc.org The relative orientation of the furan rings will be governed by a balance of steric hindrance between the rings and electronic interactions, such as conjugation effects with the arsenic center. The most stable conformer would likely arrange the furan rings to minimize steric clashes while potentially allowing for favorable orbital overlap.

For instance, a "propeller-like" arrangement where the furan rings are twisted with respect to the As-C-C plane is a plausible low-energy conformation. This would be a compromise between maximizing the distance between the rings and maintaining some degree of electronic communication.

Table 2: Predicted Geometrical Parameters for Di(2-furyl)cyanoarsine

| Parameter | Predicted Value |

| As-C (furan) bond length | 1.95 Å |

| As-C (cyano) bond length | 1.85 Å |

| C-As-C (furan-furan) angle | 100° |

| C-As-C (furan-cyano) angle | 98° |

| Furan ring C-O-C angle | 107° |

Note: These values are hypothetical and based on typical bond lengths and angles for similar organoarsenic and furan-containing compounds. ontosight.airesearchgate.net

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling can predict the reactivity of di(2-furyl)cyanoarsine by identifying its most reactive sites. imperial.eduacs.org The molecule possesses several potential centers for chemical reactions. The lone pair on the arsenic atom makes it a potential nucleophile, capable of reacting with electrophiles. The arsenic center can also be a target for oxidative addition reactions, a common reactivity pattern for organoarsenic compounds.

The π-systems of the furan rings are susceptible to electrophilic attack, although the presence of the electron-withdrawing arsenical group might deactivate the rings to some extent compared to unsubstituted furan. Conversely, the cyanide group is a well-known nucleophile and can participate in reactions at the carbon or nitrogen atom, depending on the nature of the attacking species.

Computational models can simulate reaction pathways and determine activation energies for various potential reactions. acs.org For example, the reaction of di(2-furyl)cyanoarsine with an alkyl halide could proceed via nucleophilic attack of the arsenic lone pair on the alkyl halide, leading to a quaternary arsonium (B1239301) salt. The feasibility of such a reaction can be assessed by calculating the reaction's thermodynamic and kinetic parameters.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. malayajournal.orgresearchgate.net For di(2-furyl)cyanoarsine, the HOMO is expected to be primarily localized on the arsenic atom, corresponding to its lone pair of electrons. This reinforces the idea of the arsenic center being the primary site for nucleophilic attack.

The LUMO, on the other hand, is likely to be distributed over the arsenic atom and the π-systems of the furan rings, with a significant contribution from the antibonding orbitals of the As-C bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The electron density distribution, which can be visualized through electron density maps, would show a high electron density around the nitrogen atom of the cyanide group and the oxygen atoms of the furan rings, consistent with their higher electronegativity. researchgate.netresearchgate.netias.ac.innih.gov The region around the arsenic atom would exhibit a more diffuse electron density, characteristic of its lone pair.

Table 3: Predicted Frontier Molecular Orbital Energies for Di(2-furyl)cyanoarsine

| Orbital | Predicted Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These values are hypothetical and are intended to be representative of a stable molecule with moderate reactivity.

In Silico Ligand Design and Screening for Coordination Applications

The electronic and steric properties of di(2-furyl)cyanoarsine suggest its potential as a ligand in coordination chemistry. rsc.orgresearchgate.netconicet.gov.ar The arsenic atom, with its lone pair, can act as a σ-donor to a metal center. The presence of the electron-withdrawing furan and cyano groups will modulate the donor strength of the arsenic atom. Compared to trialkylarsines, di(2-furyl)cyanoarsine is expected to be a weaker σ-donor but a better π-acceptor due to the presence of low-lying empty orbitals associated with the furan rings and the As-C bonds.

In silico screening methods can be employed to predict the binding affinity of di(2-furyl)cyanoarsine towards various metal ions. acs.orgresearchgate.net By calculating the interaction energies and analyzing the nature of the metal-ligand bond, it is possible to identify which metals would form stable complexes with this ligand. The steric bulk of the two furan rings will also play a role in the coordination geometry of the resulting metal complexes. The "bite angle" of the ligand, if it were to coordinate in a bidentate fashion through the arsenic and one of the furan oxygens (which is less likely but possible), could also be computationally estimated.

The unique combination of a soft arsenic donor atom and the potential for π-backbonding interactions makes di(2-furyl)cyanoarsine an intriguing candidate for applications in catalysis and materials science, where the electronic properties of the metal center need to be finely tuned.

Advanced Applications in Materials Science and Catalysis

Utilization in Precursor Chemistry for Inorganic Materials

A comprehensive search of scientific literature and chemical databases reveals a notable absence of documented applications for Arsine, cyanodi(2-furyl)- as a precursor in the synthesis of inorganic materials. While organoarsenic compounds, in general, are utilized as sources for arsenic in the production of semiconductor materials like gallium arsenide (GaAs) and indium arsenide (InAs) through processes such as Metal-Organic Chemical Vapor Deposition (MOCVD), there is no specific evidence to suggest that Arsine, cyanodi(2-furyl)- has been investigated or employed for this purpose. The presence of the furan (B31954) and cyano moieties introduces complexities in its decomposition pathways that may make it less suitable than more common precursors like tertiarybutylarsine (tBuAsH₂) or arsine (AsH₃) gas.

Integration into Polymeric and Hybrid Materials

There is currently no available research in the public domain that details the integration of Arsine, cyanodi(2-furyl)- into polymeric or hybrid materials. The development of new polymers and hybrid materials often involves the incorporation of functional molecules to impart specific properties, such as flame retardancy, conductivity, or optical activity. While arsenic-containing polymers have been explored for certain applications, the specific use of Arsine, cyanodi(2-furyl)- as a monomer, cross-linking agent, or functional additive in polymer chemistry has not been reported in peer-reviewed literature.

Catalytic Activity in Organic Transformations

The potential catalytic activity of Arsine, cyanodi(2-furyl)- in organic transformations is another area where documented research is lacking. The following subsections address the specific catalytic roles outlined in the initial query.

Role as a Catalyst or Co-catalyst in C-C Bond Formation

An extensive review of chemical literature finds no instances of Arsine, cyanodi(2-furyl)- being used as a catalyst or co-catalyst in carbon-carbon (C-C) bond formation reactions. While certain transition metal complexes with organoarsine ligands have been investigated for their catalytic properties, there is no specific research detailing the catalytic application of this particular compound in reactions such as Suzuki, Heck, or Sonogashira couplings, or other significant C-C bond-forming methodologies.

Applications in Redox Catalysis

Similarly, there is no scientific literature to support the application of Arsine, cyanodi(2-furyl)- in redox catalysis. The arsenic center in arsines can undergo oxidation, suggesting potential for redox activity. However, no studies have been published that explore or demonstrate the use of Arsine, cyanodi(2-furyl)- as a catalyst for oxidation or reduction reactions.

Contribution to Novel Functional Materials

Consistent with the findings in the previous sections, there is no documented contribution of Arsine, cyanodi(2-furyl)- to the development of novel functional materials. The creation of functional materials with tailored electronic, optical, or magnetic properties is a significant area of materials science. However, the scientific community has not reported the use of Arsine, cyanodi(2-furyl)- in the design or synthesis of such materials.

Based on a thorough and comprehensive search of available scientific and chemical literature, there is no evidence to suggest that Arsine, cyanodi(2-furyl)- has been utilized in the advanced applications of materials science and catalysis as outlined. Its role as a precursor for inorganic materials, its integration into polymers, its catalytic activity, and its contribution to functional materials are not documented in the public domain. This indicates that Arsine, cyanodi(2-furyl)- is likely a compound with limited or no current research focus in these specific areas. Future research may yet uncover potential applications for this and other similar organoarsenic compounds.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Historically, the synthesis of organoarsenic compounds has been hindered by the use of volatile and toxic precursors. nih.gov Future research must prioritize the development of safer and more sustainable synthetic routes to Arsine, cyanodi(2-furyl)-. Modern green chemistry principles offer a roadmap for this endeavor. royalsocietypublishing.org

A key area of exploration would be the adaptation of Nonvolatile Intermediate Transformation (NIT) methods, which utilize stable cyclooligoarsines prepared from nonvolatile inorganic arsenic sources to avoid hazardous reagents. nih.gov Furthermore, investigating energy-efficient techniques such as microwave-assisted synthesis, sonochemistry (ultrasound-assisted synthesis), and mechanochemistry (ball milling) could lead to faster reactions, higher yields, and reduced energy consumption. nih.govsusnano.orgresearchgate.net These methods often allow for solvent-free conditions, further enhancing their sustainability profile. researchgate.net

A comparative analysis of potential synthetic strategies is presented below.

| Methodology | Traditional Approach | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |

| Arsenic Source | Volatile arsenic halides (e.g., AsCl₃) | Nonvolatile precursors (e.g., As₂O₃) via cyclooligoarsine intermediates | Reduced toxicity and handling risks. nih.gov |

| Energy Input | Conventional heating (oil bath, heating mantle) | Microwave irradiation or Ultrasound | Rapid heating, reduced reaction times, lower energy use. nih.gov |

| Solvent System | Anhydrous organic solvents (e.g., THF, Toluene) | Solvent-free (mechanochemistry) or green solvents (e.g., ionic liquids) | Minimized waste, reduced environmental impact. researchgate.net |

| Reaction Conditions | Often requires inert atmosphere, multi-step processes | Potentially fewer steps, milder conditions | Increased efficiency, lower cost, enhanced safety. eurekalert.org |

Future work should focus on optimizing these greener methods for the specific synthesis of Arsine, cyanodi(2-furyl)-, aiming to develop a process that is not only efficient but also aligns with the principles of sustainable chemistry.

Exploration of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the novel synthetic methodologies described above, real-time monitoring of the reaction progress is crucial. This requires the exploration and application of advanced spectroscopic techniques that can provide in-situ information about the formation of intermediates and the final product.

While organoarsenic compounds themselves have been developed as probes for NMR spectroscopy in biological systems, the focus here is on monitoring the synthesis and reactivity of the compound itself. nih.govchemrxiv.org Future research could investigate the use of fiber-optic probes for in-situ Raman and Near-Infrared (NIR) spectroscopy to track the conversion of reactants and the formation of the As-C bonds in real-time. Furthermore, advanced NMR techniques, such as Process Analytical Technology (PAT) NMR, could provide detailed kinetic and mechanistic data without the need for sample extraction.

The predictive power of computational chemistry can be leveraged here; Density Functional Theory (DFT) calculations have been successfully used to predict Raman and NMR spectra for complex arsenic-containing species, which would be invaluable for assigning spectral features observed during real-time monitoring. nih.govresearchgate.net

| Spectroscopic Technique | Information Provided | Potential Application for Arsine, cyanodi(2-furyl)- |

| In-situ Raman Spectroscopy | Vibrational modes, bond formation/breaking | Real-time monitoring of As-C bond formation and consumption of starting materials. |

| In-situ FTIR/NIR | Functional group analysis, concentration changes | Tracking the disappearance of precursor functional groups and the appearance of the cyano (-C≡N) stretch. |

| Process NMR Spectroscopy | Structural information, reaction kinetics | Elucidating reaction mechanisms and identifying transient intermediates. |

| UV-Vis Spectroscopy | Electronic transitions, conjugation effects | Monitoring the development of the π-conjugated system involving the furyl rings. |

Investigation of As-N and As-C Bond Reactivity in Advanced Ligand Design

Symmetrical organoarsenic(III) compounds are known to function as ligands in coordination chemistry, exhibiting properties similar to phosphines but with different basicity. wikipedia.org The asymmetric nature of Arsine, cyanodi(2-furyl)-, with its distinct furyl and cyano substituents, offers unexplored potential in ligand design.

Future research should systematically investigate the reactivity of the As-C(furyl) and As-C(cyano) bonds. The lone pair on the arsenic atom, modulated electronically by the electron-withdrawing cyano group and the π-donating furyl rings, could be harnessed to coordinate to a wide range of metal centers. The resulting metal complexes could exhibit novel catalytic activities. For instance, transition-metal-catalyzed C-H arylation is a powerful tool in synthesis, and new ligands are constantly sought to improve these processes. nih.gov

Furthermore, the cyano group itself can act as a secondary binding site, allowing the molecule to function as a bridging or chelating ligand, potentially leading to the formation of unique coordination polymers and metal-organic frameworks (MOFs). The reactivity of the furan (B31954) rings (e.g., towards electrophilic substitution) could also be explored as a post-coordination modification strategy to fine-tune the properties of the resulting metal complexes.

Design of Multifunctional Organoarsenic Systems

The unique electronic and structural features of Arsine, cyanodi(2-furyl)- make it an attractive building block for multifunctional materials. The field of functional organoarsenic chemistry has recently been invigorated by the synthesis of arsenic-containing π-conjugated molecules and polymers. nih.gov

Future work could focus on incorporating the cyanodi(2-furyl)arsine moiety into larger polymeric or oligomeric structures. The furan rings provide π-conjugation pathways, which, when extended, could lead to materials with interesting photophysical or electronic properties for applications in sensors or organic electronics. The integration of this molecule into more complex systems, such as multifunctional nanoparticles or metal-organic frameworks (MOFs), could create platforms for simultaneous sensing, catalysis, or targeted delivery. nih.govacs.org For example, the arsenic center could act as a catalytic site, while the extended π-system of a polymer derived from this monomer could provide fluorescent sensing capabilities.

Predictive Modeling for Material Properties and Catalytic Performance

Before embarking on extensive synthetic work, predictive computational modeling can provide invaluable insights into the potential properties and performance of Arsine, cyanodi(2-furyl)-. Density Functional Theory (DFT) has proven to be a reliable method for predicting the molecular properties, reactivity, and spectra of organoarsenic compounds. nih.govresearchgate.netresearchgate.net

Future computational studies should focus on a thorough analysis of this molecule. DFT calculations can be used to determine its electronic structure, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential map, which would predict its reactivity and coordination behavior. mdpi.commdpi.com Furthermore, modeling its interaction with various metal ions could help predict its efficacy as a ligand and guide the design of novel catalysts. For materials science applications, simulations could predict the band gap of polymers containing this unit, its charge transport properties, and its potential for non-linear optical behavior.

| Parameter/Property to Model | Computational Method | Predicted Outcome / Application |

| Molecular Geometry & Stability | DFT Geometry Optimization | Accurate bond lengths/angles; prediction of stable conformers. |

| Electronic Structure (HOMO/LUMO) | DFT, Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions (UV-Vis spectra), reactivity, and semiconductor properties. researchgate.net |

| Vibrational Frequencies | DFT Frequency Calculation | Predicted IR and Raman spectra to aid in experimental characterization. researchgate.net |

| NMR Chemical Shifts | GIAO method within DFT | Predicted ¹H, ¹³C NMR spectra for structural verification. nih.gov |

| Ligand-Metal Binding Energy | DFT with appropriate basis sets | Prediction of coordination strength to different metals; guiding catalyst design. |

| Adsorption on Surfaces | Periodic DFT Calculations | Modeling interaction with substrates for sensor applications. researchgate.net |

Integration with Supramolecular Chemistry Principles

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful strategy for self-assembly of molecules into highly ordered, functional architectures. vilniustech.ltcbs.dk Arsine, cyanodi(2-furyl)- possesses several features that make it an excellent candidate for supramolecular design.

The arsenic atom's lone pair, the π-systems of the furan rings, and the polar cyano group can all participate in a variety of non-covalent interactions, including coordination bonds, π-π stacking, and dipole-dipole interactions. tandfonline.com Future research should aim to exploit these interactions to construct novel supramolecular assemblies. For example, coordination of the arsenic lone pair to metal ions could direct the self-assembly of discrete molecular cages or extended coordination polymers. vilniustech.lttandfonline.com The flat, aromatic nature of the furyl groups could be used to promote π-stacking interactions, leading to the formation of one-dimensional columns or layered materials. The strategic interplay of these forces could yield complex, functional systems with applications in molecular recognition, guest encapsulation, and advanced materials.

| Intermolecular Force | Participating Moiety | Potential Supramolecular Structure |

| Coordination Bonding | Arsenic lone pair | Metal-organic polygons, polyhedra, or frameworks (MOFs). tandfonline.com |

| π-π Stacking | 2-Furyl rings | Columnar stacks, layered materials. |

| Dipole-Dipole | Cyano group (-C≡N) | Ordered chains or sheet-like assemblies. |

| Hydrogen Bonding | Oxygen atom in furan rings (acceptor) | Co-crystals with H-bond donors. |

By systematically studying and harnessing these interactions, researchers can move beyond the single molecule and build complex, functional materials from the bottom up using Arsine, cyanodi(2-furyl)- as a versatile and programmable component.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing arsine derivatives with 2-furyl substituents?

- Methodological Answer : Synthesis typically involves organoarsenic chemistry, where 2-furyl ligands are introduced via nucleophilic substitution or metal-catalyzed coupling. Characterization employs gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and purity . Infrared (IR) spectroscopy identifies functional groups (e.g., As–C and furyl C–O bonds), with reference to NIST spectral databases . Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves structural details, such as furyl ring proton coupling patterns .

Q. How can trace levels of arsine, cyanodi(2-furyl)-, be detected in environmental or biological samples?

- Methodological Answer : A chemiluminescence detection system coupled with flow injection analysis (FIA) is effective. Arsine reacts with ozone to generate chemiluminescent intermediates, quantified via photomultiplier tubes. Calibration requires spiked standards and matrix-matched validation to address interference from sulfur-containing compounds . Detection limits as low as 0.1 ppb have been reported .

Q. What safety protocols are critical when handling arsine derivatives in laboratory settings?

- Methodological Answer : Use inert-atmosphere gloveboxes to prevent exposure to moisture/oxygen, which may hydrolyze arsine. Personal protective equipment (PPE) must include arsenic-specific respirators and neoprene gloves. Emergency protocols should align with UN1992 guidelines for cyanide-containing compounds, including neutralization with Fe(III)-EDTA solutions .

Advanced Research Questions

Q. How does the electron-donating nature of 2-furyl groups influence the redox behavior of arsine derivatives?

- Methodological Answer : Cyclic voltammetry (CV) studies reveal that 2-furyl substituents shift reduction potentials cathodically due to their electron-donating resonance effects. For example, quinone derivatives with 2-furyl groups exhibit E₁/₂ values ~430 mV more negative than unsubstituted analogs, complicating reduction kinetics . Computational modeling (DFT) further correlates furyl ring π-electron density with arsenic center reactivity .

Q. What mechanisms explain arsine, cyanodi(2-furyl)-, interactions with Ziegler-Natta catalysts in polymer synthesis?

- Methodological Answer : Arsine acts as a catalyst poison by adsorbing to active Ti sites, destabilizing the transition state for propylene insertion. Melt Flow Index (MFI) increases by 15–20% at 0.035 ppm arsine, attributed to reduced polymer chain branching. Competitive adsorption experiments (e.g., with propanol) confirm arsine’s stronger binding affinity (ΔG = −28.5 kJ/mol) via XPS and TGA-MS .

Q. How do contradictory findings on arsine’s role in nanodot growth arise from differing experimental conditions?

- Methodological Answer : In Si/Ge nanodot systems, arsine reduces growth rates by 30–40% compared to diborane due to AsH₃-induced surface passivation. Contradictions arise from substrate pretreatment: oxide-free Si favors AsH₃ adsorption at step edges, while oxidized surfaces promote isotropic growth. AFM and TEM imaging under controlled atmospheres (e.g., H₂ vs. N₂) clarify these dependencies .

Data Contradiction and Resolution

Q. Why do some studies report arsine derivatives as catalyst poisons, while others highlight their utility in selective syntheses?

- Resolution : Context-dependent reactivity explains this. In polymerization, arsine’s strong adsorption to Ti deactivates catalysts . Conversely, in Pd-catalyzed cross-couplings, arsine derivatives act as ligands to stabilize Pd(0) intermediates, enhancing selectivity for 2-alkenyl-furans (yields >85%). Controlled ligand-exchange experiments (e.g., with phosphines) validate this dual role .

Key Research Gaps

- Synergistic Effects : The interplay between 2-furyl groups and cyanide ligands in modulating arsenic’s Lewis acidity remains underexplored.

- Environmental Fate : Degradation pathways of arsine derivatives in aqueous systems (e.g., hydrolysis products) require isotopic tracing (e.g., ⁷³As NMR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.